N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c22-16-6-8-17(9-7-16)28-14-21(27)24-11-12-26-20(15-4-5-15)13-19(25-26)18-3-1-2-10-23-18/h1-3,6-10,13,15H,4-5,11-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWHLAONNJVMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Cyclopropyl group : Enhances lipophilicity and potential receptor interactions.
- Pyridine and pyrazole rings : Known to modulate various biological pathways.
- Thioacetamide moiety : May contribute to its interaction with biological targets.
The molecular formula is , with a molecular weight of 382.47 g/mol.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially due to its ability to interfere with bacterial metabolism.
- Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting key enzymes such as p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in inflammatory pathways.
The precise mechanism of action for this compound is still under investigation, but it likely involves:
- Inhibition of Enzymatic Activity : The presence of the thioacetamide group suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular responses and signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyridine derivatives | Inhibition of bacterial growth |
| Anticancer | Dihydropyridine derivatives | Suppression of tumor cell proliferation |
| Anti-inflammatory | p38 MAPK inhibitors | Reduction in TNFα release in preclinical models |
Study Insights
- Antimicrobial Evaluation : A study demonstrated that compounds with similar structural features inhibited the growth of E. coli and Staphylococcus aureus, indicating a promising antimicrobial profile .
- Cancer Research : In vitro studies showed that derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
- Inflammation Studies : Preclinical trials indicated that dual inhibition of p38 MAPK and PDE4 resulted in significant reductions in inflammatory markers in rodent models .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves three key steps:
Cyclization : Formation of the pyrazole core via reaction between cyclopropyl hydrazine and substituted ketones under acidic/basic conditions (e.g., HCl/NaOH) .
Thioether Formation : Coupling of 4-fluorothiophenol with chloroacetamide intermediates using base catalysis (e.g., K₂CO₃ in DMF) .
Amide Bond Formation : Reaction of the pyrazole-ethylamine intermediate with activated thioacetamide derivatives in anhydrous THF .
- Optimization Tips :
- Temperature control (60–80°C for cyclization) to minimize side products.
- Use of polar aprotic solvents (DMF, DMSO) to enhance thioether coupling efficiency.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate >95% pure product .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Key signals include the pyrazole proton (δ 7.8–8.2 ppm), cyclopropyl CH₂ (δ 1.2–1.5 ppm), and fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 401.5 (calc. 401.47) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Answer : Prioritize assays aligned with structural motifs:
- Anti-inflammatory : COX-1/2 inhibition assays using human recombinant enzymes (IC₅₀ determination) .
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .
Advanced Research Questions
Q. How do structural modifications to the pyrazole core or fluorophenyl group impact biological activity?
- Answer : Key structure-activity relationship (SAR) insights:
- Pyrazole Substitutions :
- 5-Cyclopropyl : Enhances metabolic stability by reducing CYP450 oxidation (vs. 5-methyl analogs) .
- 3-Pyridinyl : Improves solubility and kinase target engagement (e.g., JAK2 inhibition) .
- Fluorophenyl Thioether :
- 4-Fluoro vs. 2-Fluoro : 4-F substitution increases COX-2 selectivity (2.3-fold vs. 2-F) .
- Table 1 : Comparative Activity of Analogues
| Substituent | COX-2 IC₅₀ (µM) | HeLa Cell IC₅₀ (µM) |
|---|---|---|
| 5-Cyclopropyl, 4-F | 0.45 | 12.7 |
| 5-Methyl, 2-F | 1.10 | 28.9 |
| 5-Cyclopropyl, no F | >10 | 45.2 |
| Data sourced from |
Q. How can contradictory data on enzyme inhibition (e.g., COX-1 vs. COX-2 selectivity) be resolved?
- Answer : Address discrepancies via:
- Assay Validation : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls .
- Computational Docking : Predict binding modes with AutoDock Vina; compare interactions at Val523 (COX-2) vs. Ile434 (COX-1) .
- Kinetic Studies : Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Answer : Focus on structural resilience:
- Cyclopropyl Group : Reduces oxidative metabolism by CYP3A4 (confirmed via human liver microsome assays) .
- Thioether Linkage : Replace with sulfone (-SO₂-) to prevent glutathione conjugation (improves half-life in plasma) .
- Deuterated Analogues : Substitute labile H atoms (e.g., pyrazole CH) with deuterium to slow CYP-mediated degradation .
Q. How can crystallographic data inform target engagement and mechanism of action?
- Answer : Leverage X-ray diffraction and molecular modeling:
- Bond Angle Analysis : Pyrazole N1–C2–C3 angle (117°) suggests planarity critical for π-stacking with kinase ATP pockets .
- Hydrogen Bonding : Fluorophenyl thioether sulfur forms H-bonds with Ser530 in COX-2 (distance: 2.9 Å) .
- Solvent Accessibility : Cyclopropyl’s hydrophobic surface reduces water-mediated interactions, enhancing membrane permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
